7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives that share structural similarities but may differ in their functional groups or substituents. Examples include:
- 3-Hydroxy-7,7-dimethyl-4-(3-methoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- 3-Hydroxy-7,7-dimethyl-4-(3-chlorophenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one .
Uniqueness
The uniqueness of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C30H27N3O3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C30H27N3O3/c1-30(2)17-23-26(24(34)18-30)25(19-10-9-15-22(16-19)36-21-13-7-4-8-14-21)27-28(31-23)32-33(29(27)35)20-11-5-3-6-12-20/h3-16,25,31-32H,17-18H2,1-2H3 |
InChI Key |
QUTCSFQQCFJICS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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